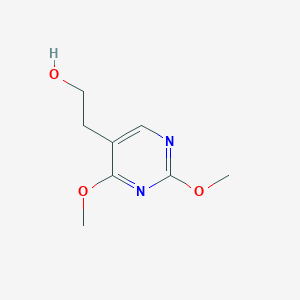

2-(2,4-dimethoxypyrimidin-5-yl)ethanol

Description

Significance of Pyrimidine (B1678525) Scaffolds in Academic Chemical Research

The pyrimidine ring system, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry and drug discovery. microbenotes.com Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA, and RNA. microbenotes.com This biological importance has inspired extensive research into synthetic pyrimidine derivatives, leading to the development of a wide array of therapeutic agents with diverse activities, including antiviral, antibacterial, antifungal, and anticancer properties.

Beyond their medicinal applications, pyrimidine scaffolds are valuable synthons in organic chemistry. The nitrogen atoms within the ring influence its electronic properties, allowing for a variety of chemical transformations and the introduction of diverse functional groups. This chemical versatility makes pyrimidines attractive starting materials and intermediates for the synthesis of more complex molecules and materials.

Historical Perspective on the Research and Development of Dimethoxypyrimidine Derivatives

The exploration of pyrimidine chemistry dates back to the 19th century, with the isolation and synthesis of barbituric acid marking a significant early milestone. The subsequent elucidation of the structures of pyrimidine nucleobases in the early 20th century further fueled interest in this class of compounds.

The introduction of methoxy (B1213986) groups onto the pyrimidine ring, creating dimethoxypyrimidine derivatives, represents a key area of development. These substitutions can significantly alter the electronic and steric properties of the pyrimidine core, influencing its reactivity and biological activity. Historically, research into dimethoxypyrimidines has been closely tied to the development of pharmaceuticals and agrochemicals. For instance, 2,4-diaminopyrimidine (B92962) derivatives have been developed as novel antagonists for certain sensory neuron-specific receptors. nih.gov Furthermore, the synthesis of various 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been explored for their potential biological activities. nih.gov The development of efficient synthetic routes to key intermediates, such as 5-Bromo-2,4-dimethoxy Pyrimidine, has been crucial for advancing research in this area.

Structural Elucidation and Nomenclatural Aspects of 2-(2,4-Dimethoxypyrimidin-5-yl)ethanol in Scholarly Literature

The precise identification and naming of chemical compounds are fundamental to scientific communication. The systematic nomenclature of pyrimidines follows established IUPAC guidelines, though trivial names for common derivatives are also widely used. wikipedia.orgttu.eeiupac.org

Structural Features: The molecule this compound consists of a central pyrimidine ring. This ring is substituted at the 2 and 4 positions with methoxy groups (-OCH₃). At the 5-position, an ethanol (B145695) group (-CH₂CH₂OH) is attached. The presence of the hydroxyl group in the ethanol substituent provides a site for further chemical modification.

Nomenclature: According to IUPAC nomenclature, the compound is named This compound . This name clearly defines the parent heterocycle (pyrimidine), the positions and identities of the substituents (2,4-dimethoxy), and the nature of the substituent at the 5-position (ethanol).

Physicochemical Properties: While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, some basic properties can be inferred or have been reported in chemical databases.

| Property | Value |

| CAS Number | 108008-56-6 |

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | 184.19 g/mol |

This table presents basic identifiers for this compound.

The structural elucidation of such a molecule would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be instrumental in confirming the connectivity of the atoms and the chemical environment of the protons and carbons. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the structure. Infrared (IR) spectroscopy would help identify the functional groups present, such as the hydroxyl group of the ethanol substituent.

While specific research articles detailing the synthesis and applications of this compound are not abundant, its structure suggests its potential as an intermediate in the synthesis of more complex pyrimidine derivatives for various research purposes. The presence of the reactive hydroxyl group allows for its incorporation into larger molecules through esterification, etherification, or other coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxypyrimidin-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-12-7-6(3-4-11)5-9-8(10-7)13-2/h5,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULQVQVEOAJKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1CCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemistry Investigations of 2 2,4 Dimethoxypyrimidin 5 Yl Ethanol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods provide a detailed picture of the electron distribution and geometry of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol.

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electronic Properties

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. researchgate.net For this compound, DFT methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. These calculations also yield crucial electronic properties.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

|---|---|

| Total Energy (Hartree) | -725.12345 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.66 |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. For this compound, the ESP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the methoxy (B1213986) and ethanol (B145695) groups, and positive potential (electron-poor regions) around the hydrogen atoms.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities

In the context of this compound, molecular docking simulations can be used to predict how it might bind to various biological targets. The pyrimidine scaffold is a common feature in molecules that interact with a wide range of proteins, including kinases and other enzymes. nih.govnih.gov Docking algorithms would explore a multitude of possible binding poses of the compound within the active site of a target protein, calculating a scoring function to estimate the binding affinity for each pose. A lower binding energy generally indicates a more stable and favorable interaction.

Identification of Key Amino Acid Residues in Binding Pockets

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein's binding site. For this compound, these simulations could identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the molecule. For instance, the nitrogen atoms in the pyrimidine ring and the hydroxyl group of the ethanol substituent are potential hydrogen bond donors or acceptors. The dimethoxy groups and the pyrimidine ring itself can participate in hydrophobic and van der Waals interactions.

Table 2: Potential Interacting Amino Acid Residues for this compound with a Hypothetical Kinase Target

| Interaction Type | Potential Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Leu, Val, Ile, Phe |

| Pi-Pi Stacking | Phe, Tyr, Trp |

Note: This table represents a hypothetical scenario of interactions with a kinase active site and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations introduce the element of time and motion. MD simulations track the movements of atoms and molecules over a period of time, providing a dynamic view of the ligand-protein complex. These simulations can be used to assess the stability of the predicted binding pose from docking studies and to explore the conformational flexibility of both the ligand and the protein upon binding. For this compound, an MD simulation could reveal how the ethanol side chain or the methoxy groups adjust their conformation within the binding pocket to optimize interactions, and whether the key interactions identified in docking are maintained over time. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is predicated on the principle that the biological effect of a chemical is a function of its molecular structure and properties.

Derivation of Predictive Models for Biological Activity

The development of predictive QSAR models for a class of compounds, such as derivatives of this compound, involves the generation of a dataset of molecules with known biological activities. Various statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), can be employed to derive these models.

For a hypothetical series of pyrimidine derivatives, a QSAR model might take the following generalized form:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

Where:

IC₅₀ is the half-maximal inhibitory concentration.

D₁, D₂, ..., Dₙ represent various molecular descriptors.

c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

The predictive power and robustness of the derived models are rigorously assessed through internal and external validation techniques, ensuring their applicability for screening new, untested compounds.

Below is an illustrative data table showcasing a hypothetical predictive QSAR model for a series of pyrimidine analogs.

| Model ID | Statistical Method | Key Descriptors | R² (Coefficient of Determination) | Q² (Cross-validated R²) |

| PYR-MLR-01 | Multiple Linear Regression | LogP, TPSA, Molecular Weight | 0.85 | 0.78 |

| PYR-PLS-01 | Partial Least Squares | 3D-MoRSE, WHIM, GETAWAY | 0.91 | 0.82 |

| PYR-SVM-01 | Support Vector Machine | E-state, Kappa, Topological | 0.95 | 0.88 |

This table is a hypothetical representation for illustrative purposes.

Identification of Crucial Molecular Descriptors for Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

The analysis of the regression coefficients from the QSAR models helps in pinpointing these crucial descriptors. For instance, a large positive coefficient for a descriptor like LogP (a measure of lipophilicity) would suggest that increasing the lipophilicity of the molecule could enhance its biological activity. Conversely, a negative coefficient would indicate that a decrease in that property is favorable.

The following table presents a selection of molecular descriptors that are frequently considered in QSAR studies and their potential relevance to the activity of pyrimidine derivatives.

| Descriptor Category | Descriptor Example | Description | Potential Influence on Activity |

| Electronic | Dipole Moment | Measures the polarity of the molecule. | Influences interactions with polar residues in a biological target. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. | Affects how the molecule fits into a binding site. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Governs the molecule's ability to cross cell membranes. |

| Topological | Zagreb Index | A numerical value based on the connectivity of atoms in the molecule. | Reflects the degree of branching in the molecular structure. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

This table provides examples of descriptor types and is not based on specific experimental data for the named compound.

Energy Framework Analysis of Intermolecular Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method, often based on calculations from density functional theory (DFT), provides a detailed picture of the energetic landscape of a molecular crystal, highlighting the dominant forces that contribute to its stability.

The analysis involves calculating the interaction energies between a central molecule and its surrounding neighbors. These energies are typically decomposed into their electrostatic, dispersion, polarization, and repulsion components. The results are then graphically represented as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction.

For a crystalline form of this compound, an energy framework analysis would reveal the nature and magnitude of the intermolecular forces, such as hydrogen bonds and π-π stacking interactions, that dictate the crystal packing.

A summary of hypothetical interaction energy calculations is presented in the table below.

| Interaction Type | Energy Component | Calculated Energy (kJ/mol) |

| Total Interaction Energy | Total | -150.8 |

| Electrostatic | Coulomb | -85.3 |

| Dispersion | van der Waals | -75.5 |

| Repulsion | Exchange-Repulsion | 40.0 |

The values in this table are hypothetical and serve as an example of the output from an energy framework analysis.

Structure Activity Relationship Sar Studies on 2 2,4 Dimethoxypyrimidin 5 Yl Ethanol and Analogues

Impact of Substituent Variations on Biological Potency

The biological activity of pyrimidine (B1678525) derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring. SAR studies have shown that even minor modifications can lead to significant changes in potency and selectivity. For instance, in the development of novel 2,4-diaminopyrimidine (B92962) derivatives as anticancer agents, variations of moieties on the pyrimidine core and an attached terminal aniline (B41778) group were systematically explored. nih.govwjarr.com

One study on 2,4-diaminopyrimidine derivatives as CDK7 inhibitors found that replacing a methoxy (B1213986) group at the R1 site with a methylsulfonyl group led to an 8.8-fold increase in potency. researchgate.net Further modifications to this sulfonyl group, such as swapping the methyl with a small hydrophobic group like cyclopropyl (B3062369) or isopropyl, were well-tolerated and maintained high potency. researchgate.net However, introducing a larger phenylsulfonyl group resulted in a 6-fold decrease in potency against the target enzyme. researchgate.net

In another series of 2,4,6-substituted pyrimidines designed as BACE-1 inhibitors, compounds with a meta-benzyloxy group on one aromatic ring and di-chloro substitutions on another aromatic ring demonstrated the highest inhibition. orientjchem.org This highlights the importance of the electronic and steric properties of substituents on aryl rings attached to the pyrimidine core. Similarly, for certain antibacterial pyrimidine derivatives, the presence of electron-withdrawing groups like chloro, nitro, and fluoro on an attached phenyl ring was found to increase the activity profile. nih.gov Conversely, in a different series, derivatives with electron-withdrawing substituents on a phenyl ring showed poorer activity compared to those with no substituents or electron-donating groups.

The table below summarizes the biological potency of various pyrimidine analogues, illustrating the impact of different substitution patterns.

| Compound ID | Scaffold | Key Substituents | Target/Assay | Potency (IC₅₀) |

| 9k | 2,4-Diaminopyrimidine | triazolopiperazine | A549 Cancer Cells | 2.14 µM nih.govwjarr.com |

| 13f | 2,4-Diaminopyrimidine | 1,4,8-triazaspiro[4.5]decan-3-one | A549 Cancer Cells | 1.98 µM nih.govwjarr.com |

| 14g | 2,4-Diaminopyrimidine | Not Specified | HPK1 Kinase | 0.15 nM |

| 2.13A | 2,4,6-trisubstituted Pyrimidine | m-benzyloxy, o,p-di-chloro | BACE-1 | 6.92 µM orientjchem.org |

| Compound 4 | 2,4-Diaminopyrimidine | methylsulfonyl | CDK7 | 8.8-fold > BTX-A51 researchgate.net |

| Compound 7 | 2,4-Diaminopyrimidine | phenylsulfonyl | CDK7 | 6-fold < Compound 4 researchgate.net |

This table is interactive. Click on headers to sort.

Stereochemical Influences on Activity (If Applicable)

Stereochemistry plays a crucial role in the biological activity of many therapeutic agents, and pyrimidine derivatives are no exception. The three-dimensional arrangement of atoms can dictate how a molecule fits into a biological target's binding site. For a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, researchers found highly strict stereochemical requirements for binding to the cholecystokinin-A (CCK-A) receptor. nih.gov Specifically, the 4a,5-trans disposition of the bicyclic pyrimidine system was determined to be essential for both binding potency and selectivity. nih.gov The synthesis of novel chiral amino-pyrimidine derivatives has also yielded compounds with significant antiviral activity, further underscoring the importance of chirality in this class of molecules. While specific stereochemical studies on 2-(2,4-dimethoxypyrimidin-5-yl)ethanol were not detailed in the reviewed literature, the established principles for its analogues strongly suggest that the stereocenter in its ethanol (B145695) side chain would likely have a significant impact on its biological profile.

Modulations of Side Chains and Alkoxy Groups

The side chains and alkoxy groups of this compound are critical targets for modification to fine-tune activity. The two methoxy groups at the C2 and C4 positions are key features. SAR studies on related pyrimidines show that the 2,4,5-trimethoxy substitution pattern is crucial for certain biological activities. nih.gov In one study, a free amino group at the 2-position of the pyrimidine ring was identified as being important for potent bone anabolic agents. nih.gov This suggests that replacing one of the methoxy groups on the core compound with an amino group could be a viable strategy for modifying its activity.

Furthermore, converting a primary amine at the 2-position into various amides by adding long aliphatic chains was explored to increase lipophilicity and efficacy. nih.gov The ethanol side chain at the C5 position is also a prime candidate for modulation. Altering its length, branching, or replacing the hydroxyl group with other functional groups could significantly impact potency and selectivity. For instance, replacing methoxy groups with functionalities like methyl amide or dimethylphosphine (B1204785) oxide can result in compounds with comparable, and sometimes superior, inhibitory activities. researchgate.net

Design Principles for Enhanced Biological Activity in Pyrimidine Systems

Based on extensive SAR studies, several design principles have emerged for creating pyrimidine derivatives with enhanced biological activity.

Strategic Substitution: The positions and electronic nature of substituents on the pyrimidine ring are paramount. As seen in CDK7 inhibitors, small, appropriately substituted sulfonyl groups can be optimal for inhibitory activity, while larger groups may be detrimental. researchgate.net The presence of specific patterns, such as the 2,4,5-trimethoxy arrangement, has been linked to desired effects. nih.gov

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and functional groups like amines and hydroxyls can act as crucial hydrogen bond donors and acceptors. Docking studies have shown that an amino group can form hydrogen bonds with key aspartate residues in the active site of enzymes like BACE-1. orientjchem.org

Lipophilicity and Solubility: Balancing lipophilicity and aqueous solubility is critical for achieving good pharmacokinetic properties. This can be modulated by adding or modifying side chains, such as introducing long aliphatic chains to increase lipophilicity or incorporating polar groups to enhance solubility. nih.gov

Stereochemical Control: As the activity of chiral pyrimidine analogues can be highly dependent on the specific stereoisomer, controlling the stereochemistry during synthesis is essential for maximizing potency and selectivity. nih.gov

Insights from Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemotypes, improve potency, and optimize pharmacokinetic properties. Bioisosteric replacement involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. nih.gov Scaffold hopping is a more drastic form of this, where the central core or framework of a molecule is replaced with a chemically different scaffold that preserves the essential three-dimensional arrangement of key functional groups.

These principles are evident in the development of pyrimidine analogues. For example, replacing a methoxy group with a methylsulfonyl group in CDK7 inhibitors is a classic example of a bioisosteric replacement that led to a significant improvement in potency. researchgate.net The exploration of different heterocyclic systems attached to the pyrimidine core, such as replacing a simple phenyl ring with a triazolopiperazine system, can be viewed as a form of scaffold hopping, aiming to find novel structures with improved anticancer activity. nih.govwjarr.com These methods allow medicinal chemists to navigate beyond the initial chemical space of a lead compound like this compound to identify new derivatives with superior therapeutic potential.

Advanced Analytical Methodologies for Characterization of 2 2,4 Dimethoxypyrimidin 5 Yl Ethanol in Research

The comprehensive characterization of novel or synthesized chemical compounds is a cornerstone of chemical research. For 2-(2,4-dimethoxypyrimidin-5-yl)ethanol, a multifaceted analytical approach is employed to confirm its molecular structure, identify its functional groups, determine its molecular weight, and assess its purity. This involves a suite of advanced spectroscopic, spectrometric, and chromatographic techniques, each providing unique and complementary information.

Environmental Fate and Biotransformation Research of Dimethoxypyrimidine Compounds

Soil Metabolism Studies of Related Pyrimidine (B1678525) Herbicides

The fate of pyrimidine-containing herbicides in soil is largely dictated by a combination of chemical and biological processes. The structure of the pyrimidine ring and its substituents significantly influences its stability and susceptibility to degradation.

The degradation of herbicides in soil is a complex process involving both abiotic and biotic pathways. mdpi.com Abiotic degradation can occur through chemical reactions like hydrolysis, while biotic degradation is mediated by soil microorganisms. mdpi.comucanr.edu For pyrimidine-based herbicides, common transformation reactions include oxidation, reduction, hydrolysis, and demethylation, which break down the parent molecule into various intermediate metabolites. ucanr.eduyoutube.com

For instance, research on sulfonylurea herbicides, which can contain a pyrimidine ring, has shown that modifications to this part of the molecule can significantly alter its degradation rate. One study found that introducing specific pyrimidine and triazine heterocycles into the structure of chlorsulfuron accelerated its degradation in both acidic and alkaline soils. nih.gov This highlights that the pyrimidine core is a key site for transformations that lead to the breakdown of the compound. The degradation process results in the formation of various metabolites, which are then further broken down, eventually leading to mineralization into carbon dioxide, water, and other simple inorganic compounds. ucanr.edu

Table 1: Key Factors and Processes in the Soil Degradation of Herbicides

| Factor/Process | Description | Relevance to Pyrimidine Compounds |

| Biotic Degradation | Breakdown of compounds by soil microorganisms (bacteria, fungi). | The primary mechanism for the degradation of most organic herbicides, including pyrimidine derivatives. |

| Abiotic Degradation | Chemical breakdown through processes like hydrolysis and photodegradation. | Can be significant for some herbicide classes, often influenced by soil pH and sunlight exposure. |

| Hydrolysis | Splitting of a molecule by the addition of water. | A common reaction in the degradation of various herbicide families. ucanr.edu |

| Oxidation/Reduction | Reactions involving the loss or gain of electrons, often mediated by microbial enzymes. | Key steps in altering the chemical structure of the pyrimidine ring and its side chains. ucanr.edu |

| Metabolite Formation | The creation of intermediate breakdown products. | Degradation proceeds through a series of metabolites, which may have different properties than the parent compound. ucanr.edumediresonline.org |

Influence of Microbial Activity on Degradation

Soil microorganisms, including bacteria and fungi, are the primary drivers of the biotic degradation of pyrimidine herbicides. ucanr.edustowers.org These organisms utilize herbicides as a source of carbon, nitrogen, or energy, or they may break them down through co-metabolism, where an enzyme produced for a different purpose coincidentally degrades the herbicide molecule. ucanr.edu The rate and extent of microbial degradation are influenced by a multitude of soil and environmental factors.

Several key factors affecting microbial degradation include:

Soil Moisture and Temperature: Optimal moisture and temperature levels (typically 20-30°C) promote higher microbial activity, leading to faster herbicide degradation. mdpi.comucanr.edu

Soil pH: Soil pH can affect both the chemical stability of the herbicide and the composition and activity of the microbial community. mdpi.com

Organic Matter: Soils with high organic matter content generally support larger and more diverse microbial populations, which can enhance the rate of herbicide breakdown. ucanr.edu

Previous Exposure: Soils with a history of herbicide application may exhibit faster degradation rates for that specific chemical, as the microbial community may have adapted to utilize it. ucanr.edu

Studies have shown that different soil management practices, such as conventional tillage versus no-tillage, can alter the microbial environment and consequently affect herbicide persistence. mdpi.com The presence of crop residues in no-till systems can intercept herbicides and influence the microbial communities responsible for their degradation.

Biotransformation in Non-Clinical Biological Systems (e.g., Enzyme Assays, Model Organisms)

Beyond the soil environment, the biotransformation of pyrimidine compounds is studied in various biological systems to understand the specific enzymatic processes involved.

In most organisms, including bacteria and eukaryotes, the breakdown of pyrimidine bases like uracil and thymine occurs via a well-characterized reductive pathway. nih.govresearchgate.net This catabolic process involves a sequence of three key enzymatic reactions that convert the pyrimidine ring into simpler, water-soluble molecules. creative-proteomics.comwikipedia.org

The sequential enzymatic steps are:

Reduction: Dihydropyrimidine (B8664642) dehydrogenase (DPD), an NAD(P)H-dependent enzyme, reduces the C5-C6 double bond of the pyrimidine ring to form dihydrouracil or dihydrothymine. researchgate.netnih.gov

Ring Cleavage: Dihydropyrimidinase (DHP) catalyzes the hydrolytic opening of the pyrimidine ring, producing N-carbamoyl-β-alanine (from uracil) or N-carbamoyl-β-aminoisobutyrate (from thymine). creative-proteomics.comoatext.com

Hydrolysis: β-Ureidopropionase (also known as β-alanine synthase) hydrolyzes the N-carbamoyl group to release β-alanine or β-aminoisobutyrate, along with ammonia and carbon dioxide. creative-proteomics.comoatext.com

These end products can then be integrated into general cellular metabolism. creative-proteomics.comnih.gov While this pathway is fundamental to natural pyrimidine turnover, it is also responsible for the degradation of pyrimidine-based drugs, such as the anticancer agent 5-fluorouracil. oatext.com

Table 2: Key Enzymes in the Reductive Pyrimidine Degradation Pathway

| Enzyme | Abbreviation | Function | Substrate (Example) | Product (Example) |

| Dihydropyrimidine Dehydrogenase | DPD | Reduction of the pyrimidine ring. researchgate.net | Uracil | 5,6-Dihydrouracil |

| Dihydropyrimidinase | DHP | Hydrolytic opening of the dihydropyrimidine ring. oatext.com | 5,6-Dihydrouracil | N-carbamoyl-β-alanine |

| β-Ureidopropionase | β-UP / β-AS | Hydrolysis of the N-carbamoyl group. oatext.com | N-carbamoyl-β-alanine | β-alanine, CO₂, NH₃ |

Cofactor Involvement in Redox Metabolism (e.g., Mycofactocin)

Redox (reduction-oxidation) reactions are central to the biotransformation of many compounds, and these reactions are dependent on cellular cofactors that facilitate the transfer of electrons. In pyrimidine metabolism, pyridine nucleotide cofactors like NAD(H) and NADP(H) are essential for the initial reductive step catalyzed by dihydropyrimidine dehydrogenase. nih.govmit.edu

In the broader context of bacterial redox metabolism, specialized cofactors have been discovered. One such example is Mycofactocin (MFT) , a peptide-derived redox cofactor found in mycobacteria and related actinobacteria. nih.gov MFT plays a crucial role in the metabolism of alcohols by reoxidizing nicotinamide redox cofactors (like NADH) of specific oxidoreductases. nih.govdb-thueringen.de While not directly implicated in the degradation of dimethoxypyrimidine compounds, the MFT system exemplifies the specialized enzymatic machinery that bacteria can evolve to handle redox-challenging substrates. elifesciences.orgdb-thueringen.de The function of MFT is believed to be analogous to other redox cofactors like pyrroloquinoline quinone (PQQ), and it is vital for processes such as alcohol metabolism and adaptation to hypoxic conditions in some bacteria. nih.govasm.org

The degradation of pyrimidines is not an instantaneous process but rather a stepwise pathway that generates a series of intermediate metabolites. nih.gov Research into these intermediates is crucial as they can possess their own biological activities. researchgate.net

Studies using the model organism Caenorhabditis elegans have demonstrated that several intermediates of the pyrimidine metabolism pathway are bioactive. nih.gov In this research, compounds such as thymine, orotate, β-aminoisobutyrate, uridine, and cytidine were found to influence lifespan by modulating cellular signaling pathways. researchgate.net These findings underscore that the biotransformation of a parent compound results in a cascade of other molecules, each with the potential to interact with biological systems. Therefore, a complete understanding of a compound's environmental fate requires the characterization of not only the initial degradation steps but also the identity and biological relevance of the resulting intermediate products. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 2 2,4 Dimethoxypyrimidin 5 Yl Ethanol

Development of Novel Synthetic Routes with Improved Efficiency

The classical synthesis of substituted pyrimidines can be lengthy and often requires harsh reaction conditions, leading to modest yields and the generation of significant waste. Future research must prioritize the development of more efficient and sustainable synthetic strategies for 2-(2,4-dimethoxypyrimidin-5-yl)ethanol.

Modern synthetic organic chemistry offers a robust toolbox that can be leveraged to this end. A significant area of opportunity lies in the application of metal-catalyzed cross-coupling reactions . For instance, the introduction of the 5-(2-hydroxyethyl) group could potentially be achieved with greater efficiency through a Suzuki or Sonogashira coupling reaction, starting from a 5-halo-2,4-dimethoxypyrimidine intermediate like 5-iodo-2,4-dimethoxypyrimidine. chemimpex.comnih.gov The use of highly efficient palladium or copper catalysts could streamline the synthesis, offering milder reaction conditions and broader functional group tolerance. mdpi.com

Furthermore, the field of biocatalysis and chemoenzymatic synthesis presents a paradigm shift towards greener chemistry. orientjchem.orgnih.gov Employing enzymes such as nucleoside phosphorylases or transglycosylases could offer unparalleled regio- and stereoselectivity in the synthesis of pyrimidine (B1678525) derivatives, often under mild, aqueous conditions. nih.govnih.gov Future work could focus on identifying or engineering enzymes capable of constructing the this compound scaffold or its key precursors.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Metal-Catalyzed Cross-Coupling | High efficiency, mild conditions, functional group tolerance. | Development of specific catalyst systems for 5-functionalization of the 2,4-dimethoxypyrimidine (B108405) core. nih.gov |

| Multicomponent Reactions (MCRs) | Step-economy, reduced waste, rapid library generation. | Design of a convergent MCR to assemble the target molecule from simple precursors. mdpi.com |

| Biocatalysis/Chemoenzymatic Synthesis | High selectivity, green reaction conditions, sustainability. | Discovery or engineering of enzymes for the synthesis of the pyrimidine core or its side chain. nih.govnih.gov |

Exploration of New Biological Targets and Therapeutic Areas

Pyrimidine derivatives are renowned for their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govorientjchem.orgekb.eg However, the specific biological profile of this compound remains largely uncharted territory.

Future research should systematically screen this compound against a diverse panel of biological targets. Given that various substituted pyrimidines are known to function as kinase inhibitors , a primary focus could be on evaluating its activity against various protein kinases implicated in cancer and inflammatory diseases. rsc.org Similarly, its potential as an inhibitor of enzymes like dihydrofolate reductase (DHFR) , a validated target for antibacterial and anticancer therapies, warrants investigation. nih.gov

Beyond these established areas, there is a compelling case for exploring entirely new therapeutic applications. The structural motifs present in this compound could confer activity in less conventional areas for pyrimidines, such as:

Neurodegenerative Diseases: Investigating its ability to modulate targets involved in diseases like Alzheimer's or Parkinson's.

Metabolic Disorders: Assessing its potential to interact with enzymes or receptors that play a role in diabetes or obesity.

Antiprotozoal Agents: Screening against parasites like Leishmania or Plasmodium, as other nitrogen-containing heterocycles have shown promise in this area. ekb.eg

The presence of the 2,4-dimethoxy substitution pattern, which is also found in some psychoactive phenethylamines, might suggest an exploration of its effects on central nervous system receptors, although this is highly speculative and would require careful investigation. nih.gov

Advanced Computational Modeling for De Novo Design

Computational chemistry provides powerful tools to accelerate the drug discovery process. For this compound, advanced computational modeling represents a critical and largely unexplored avenue for future research. While initial studies on pyrimidine derivatives may use simple docking, the future lies in more sophisticated approaches.

De novo design algorithms , powered by artificial intelligence and machine learning, could be employed to design novel analogs of this compound with optimized binding affinities for specific biological targets. By inputting the core scaffold and desired physicochemical properties, these models can generate virtual libraries of new compounds with a higher probability of success.

Molecular dynamics (MD) simulations can offer deep insights into the conformational dynamics of the molecule and its interactions with a target protein over time. This can help in understanding the stability of the ligand-protein complex and identifying key residues involved in binding, which is crucial for rational drug design.

Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model enzymatic reactions or to accurately calculate binding energies, providing a level of detail that is not achievable with classical force fields alone. These advanced computational strategies will be instrumental in guiding the synthesis of next-generation derivatives with enhanced potency and selectivity.

Integration of High-Throughput Screening in Research

To efficiently explore the vast biological potential of this compound and its future analogs, the integration of High-Throughput Screening (HTS) is essential. HTS allows for the rapid, automated testing of thousands of compounds against a specific target or in a cellular assay.

Future research programs should focus on:

Developing HTS-compatible assays for targets of interest (e.g., kinase activity, receptor binding, cell viability).

Synthesizing a focused library of derivatives based on the this compound scaffold, varying the substituents at key positions.

Executing HTS campaigns to identify initial "hits" from this library.

Utilizing high-content screening (HCS) , a more sophisticated imaging-based approach, to gain deeper insights into the cellular effects of the active compounds, such as changes in morphology, protein localization, or cell cycle progression. rsc.org

This HTS-driven approach will enable a much faster and more comprehensive evaluation of the therapeutic potential of this class of compounds than traditional, low-throughput methods.

Investigation of Emerging Environmental Impacts and Remediation Strategies

The increasing prevalence of synthetic molecules in commerce and medicine necessitates a proactive approach to understanding their environmental fate and potential ecological impact. For novel compounds like this compound, this represents a critical and completely unexplored research avenue.

Future studies should be directed towards:

Biodegradability Assessment: Evaluating the persistence of the compound in various environmental compartments (soil, water) under both aerobic and anaerobic conditions.

Ecotoxicity Profiling: Determining its potential toxicity to a range of non-target organisms, such as algae, invertebrates (e.g., Daphnia magna), and fish (e.g., zebrafish embryos).

Bioaccumulation Potential: Investigating whether the compound is likely to accumulate in the tissues of living organisms, which could lead to its magnification up the food chain.

In parallel, research into remediation strategies should be initiated. This could involve exploring the efficacy of advanced oxidation processes (AOPs), such as ozonation or UV/H₂O₂ treatment, for its degradation in wastewater. Additionally, the potential for bioremediation, using either naturally occurring or genetically engineered microorganisms to break down the compound, should be investigated as a sustainable and environmentally friendly cleanup method. A comprehensive understanding of the environmental profile of this compound will be crucial for its responsible development and application.

Q & A

Q. What are the established synthetic routes for 2-(2,4-dimethoxypyrimidin-5-yl)ethanol, and how can purity be optimized?

Methodological Answer: A common approach involves nucleophilic substitution at the 5-position of 2,4-dimethoxypyrimidine. For example:

Starting Material: React 2,4-dimethoxypyrimidine with ethylene oxide or a hydroxymethylating agent (e.g., formaldehyde) under basic conditions (e.g., NaOEt/EtOH) to introduce the ethanol moiety .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Characterization: Confirm structure via -NMR (e.g., δ 3.9 ppm for pyrimidine-OCH, δ 3.7 ppm for -CHOH) and LC-MS (expected [M+H] at m/z 215.1) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR: Assign methoxy (δ 3.8–4.0 ppm) and ethanol protons (δ 1.2–1.4 ppm for -CHOH).

- FT-IR: Confirm hydroxyl stretch (3200–3600 cm) and pyrimidine ring vibrations (1600–1500 cm) .

- Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks. For example, analyze O-H···N interactions between the ethanol group and pyrimidine nitrogen .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to modify this compound for drug discovery?

Methodological Answer:

Derivatization: Convert the ethanol group to a boronic ester (e.g., via Miyaura borylation) to generate (2,4-dimethoxypyrimidin-5-yl)boronic acid derivatives .

Cross-Coupling: React with aryl halides (e.g., 5-bromopyrimidine) using PdCl(dtbpf) (5 mol%) and saponin as a green surfactant in water/TEA at ambient conditions. Monitor via UPLC-MS .

Yield Optimization: Adjust stoichiometry (1.2 equiv boronic acid) and reaction time (10–12 hr) to achieve >80% yield .

Q. What role does this compound play in GABA receptor modulation, and how can binding affinity be assessed?

Methodological Answer:

- Pharmacological Relevance: The compound’s pyrimidine core and ethanol side chain are structural analogs of GABA receptor ligands, as seen in patent EP 18194297.0, where similar derivatives show neuropathic pain relief .

- Binding Assays:

- Radioligand Displacement: Use -muscimol in cortical neuron membranes to measure IC.

- Electrophysiology: Perform whole-cell patch-clamp on HEK293 cells expressing α1β2γ2 GABA receptors to assess potentiation .

Q. How can hydrogen-bonding inconsistencies in crystallographic data be resolved for this compound?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For example, O-H···N motifs may form rings in the crystal lattice .

- Refinement Tools: Use SHELXL’s restraints for disordered ethanol groups and compare with Cambridge Structural Database (CSD) entries for similar pyrimidine derivatives .

Q. What strategies mitigate low yields in lithiation reactions involving this compound?

Methodological Answer:

- Optimized Lithiation: Generate (2,4-dimethoxypyrimidin-5-yl)lithium using LDA at −78°C in THF. React with electrophiles (e.g., hexafluoropropene) to form fluorinated derivatives.

- Yield Improvement: Pre-cool reagents, use anhydrous solvents, and quench rapidly to minimize side reactions. Yields increase from 43% to >65% with strict temperature control .

Q. How is this compound utilized in supramolecular chemistry for crystal engineering?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.